molecular formula C17H14ClFN4O3S B2413204 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021137-59-6

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2413204
CAS RN: 1021137-59-6
M. Wt: 408.83
InChI Key: PZGLNNDOBKUMFS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN4O3S and its molecular weight is 408.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agents for Neurodegenerative Disorders

Compounds related to 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized for evaluating peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds showed high in vitro affinity and selectivity for PBRs, suggesting their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anticancer Activity

Several derivatives of benzenesulfonamides have been synthesized to assess their anticancer activity. These derivatives have shown moderate to high activity against various cancer cell lines, suggesting the potential of these compounds in developing new anticancer agents. Notably, some derivatives exhibited remarkable activity against specific cell lines, indicating their potential as lead compounds for further development (Brzozowski, 1998).

Antidiabetic Agents

Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents, demonstrating significant antidiabetic activity. These compounds' structure-activity relationship (SAR) and in silico drug-relevant properties suggest they are promising leads for future drug discovery studies aimed at treating diabetes (Faidallah et al., 2016).

Antimicrobial Activity

Synthesized derivatives of 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds have shown significant activity, suggesting their potential application in developing new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O3S/c18-14-11-13(1-2-15(14)19)27(25,26)21-9-10-23-17(24)4-3-16(22-23)12-5-7-20-8-6-12/h1-8,11,21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLNNDOBKUMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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